Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate
Brand Name: Vulcanchem
CAS No.: 797763-37-2
VCID: VC16813504
InChI: InChI=1S/C23H30NO3P/c1-4-7-16-24-23(28(25,26-5-2)27-6-3)22-20-14-10-8-12-18(20)17-19-13-9-11-15-21(19)22/h8-15,17,23-24H,4-7,16H2,1-3H3
SMILES:
Molecular Formula: C23H30NO3P
Molecular Weight: 399.5 g/mol

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate

CAS No.: 797763-37-2

Cat. No.: VC16813504

Molecular Formula: C23H30NO3P

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate - 797763-37-2

Specification

CAS No. 797763-37-2
Molecular Formula C23H30NO3P
Molecular Weight 399.5 g/mol
IUPAC Name N-[anthracen-9-yl(diethoxyphosphoryl)methyl]butan-1-amine
Standard InChI InChI=1S/C23H30NO3P/c1-4-7-16-24-23(28(25,26-5-2)27-6-3)22-20-14-10-8-12-18(20)17-19-13-9-11-15-21(19)22/h8-15,17,23-24H,4-7,16H2,1-3H3
Standard InChI Key PNUHGLSMEXZJTH-UHFFFAOYSA-N
Canonical SMILES CCCCNC(C1=C2C=CC=CC2=CC3=CC=CC=C31)P(=O)(OCC)OCC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate has the molecular formula C23H30NO3P, corresponding to a molecular weight of 399.45 g/mol . The structure integrates three key components:

  • An anthracene moiety (C14H10), a polycyclic aromatic hydrocarbon known for its planar geometry and UV-visible absorption properties.

  • A butylamino group (-NH-C4H9), introducing basicity and potential hydrogen-bonding capabilities.

  • A diethyl phosphonate group (-PO(OEt)2), which enhances solubility in polar solvents and enables coordination with metal ions .

The compound’s IUPAC name, diethyl [(anthracen-9-yl)(butylamino)methyl]phosphonate, reflects its substituent arrangement, with the phosphonate group attached to a methylene bridge linked to both the anthracene and butylamino groups .

Structural Characterization

While no direct crystallographic data exists for this compound, analogous anthracene-phosphonate complexes provide structural benchmarks. For example, diethyl [(anthracen-9-yl)methyl]phosphonate (CAS 60949-15-7) crystallizes in the triclinic space group P-1 with unit cell parameters a = 9.5176 Å, b = 9.6204 Å, c = 10.3715 Å, and angles α = 107.538°, β = 97.061°, γ = 108.815° . This suggests that the anthracene core imposes significant steric constraints, likely influencing the target compound’s packing and reactivity.

Table 1: Key Structural and Computational Properties

PropertyValueSource
Molecular FormulaC23H30NO3P
Molecular Weight399.45 g/molCalculated
XLogP3 (Lipophilicity)~5.2 (estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (3 O, 1 N)
Rotatable Bonds8Estimated

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate likely follows a multi-step protocol:

  • Anthracene Functionalization: Bromination or lithiation of anthracene at the 9-position to generate a reactive intermediate.

  • Mannich-Type Reaction: Introduction of the butylamino-methyl group via reaction with butylamine and formaldehyde.

  • Phosphonation: Michaelis-Arbuzov reaction with triethyl phosphite to install the diethyl phosphonate group .

This route mirrors methods used for related compounds, such as diethyl (9-anthrylmethyl)phosphonate, which achieves yields >70% under optimized conditions .

Purification and Analysis

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Characterization relies on:

  • NMR Spectroscopy: ¹H NMR would show anthracene aromatic protons (δ 7.8–8.5 ppm), butyl chain signals (δ 0.9–1.6 ppm), and phosphonate methylene (δ 3.8–4.2 ppm).

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion at m/z 399.45 .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF, DMSO) due to the phosphonate group’s polarity. It is poorly soluble in water (estimated logP ≈5.2) . Stability studies on analogs indicate decomposition above 200°C, with sensitivity to strong acids/bases due to hydrolyzable P-O bonds.

Spectroscopic Profile

  • UV-Vis: Anthracene’s conjugation results in strong absorption at λmax ≈356 nm (ε >10,000 M⁻¹cm⁻¹), with potential solvatochromic shifts depending on substituents .

  • Fluorescence: Anthracene derivatives typically emit in the blue region (λem ≈400–450 nm), though the phosphonate and amino groups may quench fluorescence via electron transfer.

Applications in Coordination Chemistry and Materials Science

Metal Complexation

Phosphonate ligands like this compound exhibit strong affinity for lanthanides and transition metals. For instance, dysprosium(III) complexes with anthracene-phosphonates demonstrate single-ion magnetism and stimuli-responsive chromism . The butylamino group could further modulate coordination geometry and redox properties.

ApplicationMechanismReference
Single-Molecule MagnetsLn³⁺ coordination via phosphonate
SensorsSolvatochromic shifts
CatalysisLewis acid activation

Functional Materials

Incorporating this compound into polymers or MOFs could yield materials with tunable optoelectronic properties. For example, anthracene’s π-stacking ability might facilitate charge transport in organic semiconductors.

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